(1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
(1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. It may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3-ethoxyphenyl)propan-2-OL
Uniqueness
(1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of a methoxy group at the 3-position of the phenyl ring. This structural feature contributes to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H15NO2 |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m1/s1 |
InChI Key |
ATTZVVCPJSZCJA-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=CC=C1)OC)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)OC)N)O |
Origin of Product |
United States |
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